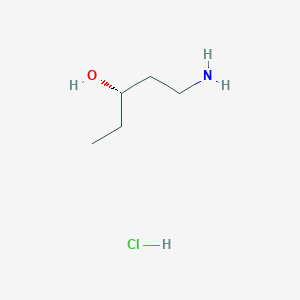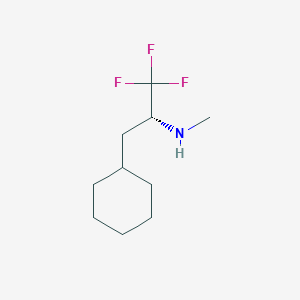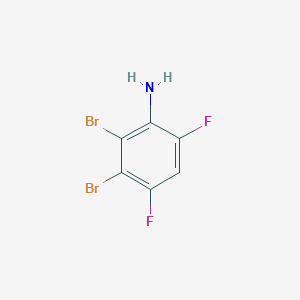
2,3-Dibromo-4,6-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4,6-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring It is a derivative of aniline, which is a primary aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,6-difluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives. For example, the synthesis can start with 1,2-dibromo-4,5-difluoro-3-nitrobenzene, which is then reduced to form the desired aniline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on activated carbon (Pd/C) and hydrogenation under controlled conditions are common in industrial settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4,6-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group using hydrogenation techniques.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas in the presence of a palladium catalyst.
Substitution: Using reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene yields this compound .
Scientific Research Applications
2,3-Dibromo-4,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,6-difluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but with different positions of bromine and fluorine atoms.
2,6-Dibromo-4-fluoroaniline: Contains two bromine atoms and one fluorine atom.
Uniqueness: 2,3-Dibromo-4,6-difluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the aniline ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H3Br2F2N |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,3-dibromo-4,6-difluoroaniline |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2 |
InChI Key |
VAGMLOVGIOVXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


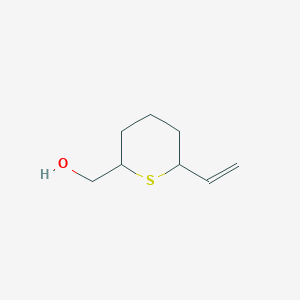
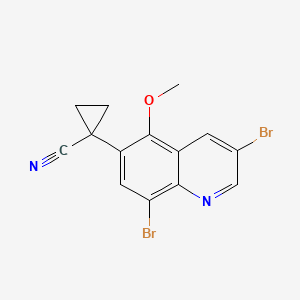

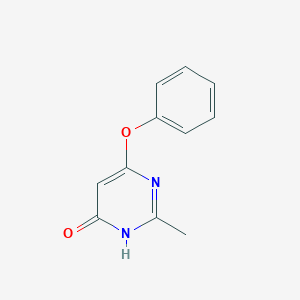


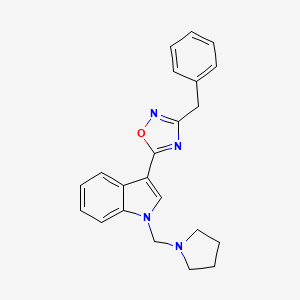
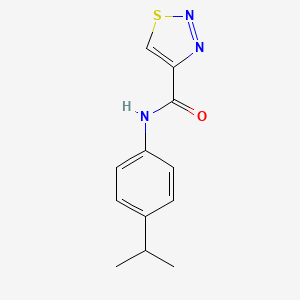
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

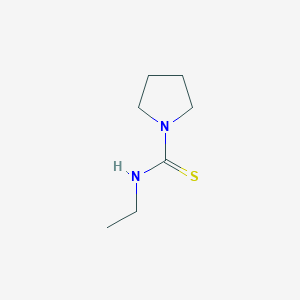
![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
